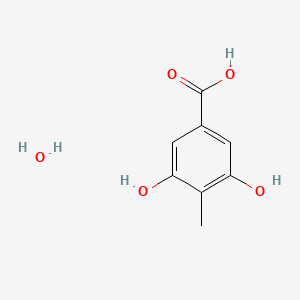

3,5-Dihydroxy-4-methylbenzoic acid;hydrate

Description

Contextualization within Benzoic Acid Derivative Research

3,5-Dihydroxy-4-methylbenzoic acid belongs to the extensive class of organic compounds known as benzoic acid derivatives. hmdb.ca Specifically, it is classified as a dihydroxybenzoic acid, meaning its structure contains a benzene (B151609) ring substituted with one carboxyl group and two hydroxyl (-OH) groups. nih.gov This places it within the superclass of benzenoids and the direct parent category of hydroxybenzoic acid derivatives. hmdb.ca

The arrangement of its functional groups—two hydroxyl groups at positions 3 and 5, and a methyl group at position 4 relative to the carboxylic acid—distinguishes it from other well-known hydroxybenzoic acids. For instance, it is structurally distinct from simpler monohydroxybenzoic acids like 4-hydroxybenzoic acid and its isomers, as well as its unmethylated analogue, 3,5-dihydroxybenzoic acid (also known as alpha-Resorcylic acid). nih.govwikipedia.orgresearchgate.net The presence of multiple hydroxyl groups and a methyl group on the aromatic ring creates a specific electronic environment that influences its chemical reactivity and physical properties, making it a subject of interest for comparative studies within the hydroxybenzoic acid family.

Historical Trajectory of Research on 3,5-Dihydroxy-4-methylbenzoic Acid and Analogues

The scientific journey of 3,5-Dihydroxy-4-methylbenzoic acid gained significant momentum with the publication of an efficient synthesis method in The Journal of Organic Chemistry in 1981. acs.orgcapes.gov.br This foundational work provided the chemical community with a reliable route to produce the compound, thereby enabling subsequent and more detailed investigations into its characteristics and potential applications. acs.org The compound was later registered in chemical databases, with its entry into the PubChem database occurring on July 19, 2005. nih.gov The development of advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has since allowed for precise structural confirmation and purity assessment, supporting its use in both fundamental and applied research.

Current Research Landscape and Emerging Academic Trends

Contemporary research on 3,5-Dihydroxy-4-methylbenzoic acid primarily focuses on its utility as a versatile intermediate in organic synthesis. Its structure serves as a building block for creating more complex molecules with specific functionalities. chemicalbook.com Derivatives of this acid are being explored for various applications. For example, research has been conducted on dihydroxybenzoic acid derivatives for their potential in pharmaceutical compositions. google.com

Emerging trends point towards its use in targeted synthesis projects. A 2025 study highlighted the application of related structures in the synthesis of 5-Lipoxygenase-activating protein (FLAP) inhibitors, demonstrating the relevance of this chemical scaffold in modern medicinal chemistry research. acs.org The compound's hydroxyl and carboxyl groups allow for a range of chemical reactions, such as esterification, etherification, oxidation, and reduction, to produce a variety of derivatives. This synthetic flexibility keeps it relevant in the ongoing search for novel compounds. researchgate.net

Significance as a Foundational Chemical Entity for Advanced Investigations

The importance of 3,5-Dihydroxy-4-methylbenzoic acid as a foundational chemical lies in its structural attributes. The aromatic ring provides a stable core, while the hydroxyl and carboxylic acid groups offer reactive sites for chemical modification. The presence of the methyl group further influences the electronic properties of the ring, which can be leveraged in multi-step synthetic strategies.

This compound serves as a crucial starting material for producing more elaborate chemical structures. Its ability to be chemically altered allows researchers to systematically design and synthesize new molecules with tailored properties. This makes it a valuable tool in fields ranging from materials science to drug discovery, where the development of novel molecular architectures is a constant objective. google.comacs.org

Chemical and Physical Properties

The following table summarizes key properties of 3,5-Dihydroxy-4-methylbenzoic acid and its hydrate (B1144303) form.

| Property | Value (Anhydrous) | Value (Hydrate) | Source(s) |

| Molecular Formula | C₈H₈O₄ | C₈H₁₀O₅ (hemihydrate: C₈H₈O₄ · ½H₂O) | nih.govchemsrc.comsigmaaldrich.com |

| Molecular Weight | 168.15 g/mol | 186.16 g/mol (hemihydrate: 177.15 g/mol ) | nih.govchemsrc.comsigmaaldrich.com |

| Melting Point | Not specified | 268-270 °C | chemsrc.comsigmaaldrich.com |

| Boiling Point | Not specified | 514.6 °C at 760 mmHg | chemsrc.com |

| Appearance | White to pale cream powder | White to light yellow powder/crystal | thermofisher.comtcichemicals.com |

Compound Identifiers

This table lists common identifiers for 3,5-Dihydroxy-4-methylbenzoic acid.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 28026-96-2 (anhydrous) | nih.gov |

| CAS Number | 199926-34-6 (hydrate/hemihydrate) | chemsrc.comsigmaaldrich.com |

| IUPAC Name | 3,5-dihydroxy-4-methylbenzoic acid | nih.gov |

| InChIKey | KMRRXSZDSGYLCD-UHFFFAOYSA-N (anhydrous) | nih.gov |

| Synonyms | 3,5-Dihydroxy-p-toluic Acid, 4-Methyl-3,5-dihydroxybenzoic acid | nih.govtcichemicals.com |

Structure

3D Structure of Parent

Properties

CAS No. |

199926-34-6 |

|---|---|

Molecular Formula |

C16H18O9 |

Molecular Weight |

354.31 g/mol |

IUPAC Name |

3,5-dihydroxy-4-methylbenzoic acid;hydrate |

InChI |

InChI=1S/2C8H8O4.H2O/c2*1-4-6(9)2-5(8(11)12)3-7(4)10;/h2*2-3,9-10H,1H3,(H,11,12);1H2 |

InChI Key |

IXNJGQHDWCJSSW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O.O |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O.CC1=C(C=C(C=C1O)C(=O)O)O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3,5-Dihydroxy-4-methylbenzoic Acid

The construction of the 3,5-dihydroxy-4-methylbenzoic acid scaffold can be achieved through various synthetic approaches, ranging from classical organic reactions to more modern chemoenzymatic and innovative strategies.

Classical Organic Synthesis Approaches

One of the established classical routes involves a five-step synthesis starting from tri-O-methylgallic acid. While the specific details of this multi-step process require careful execution of protection, modification, and deprotection steps, another efficient synthesis has been reported that provides a more direct pathway.

A notable classical approach involves the sulfonation of benzoic acid with fuming sulfuric acid, followed by a series of transformations including neutralization, filtration, and concentration to yield 3,5-disulfonic acid benzoate. This intermediate is then subjected to alkali fusion with sodium hydroxide (B78521) at high temperatures, followed by acid precipitation and purification to afford 3,5-dihydroxybenzoic acid. While this method is effective for the parent dihydroxybenzoic acid, adaptation for the 4-methyl substituted analogue would require a suitable starting material or a subsequent methylation step.

Another classical strategy that has been explored is the formylation of a suitably protected precursor. For instance, the Vilsmeier-Haack reaction, which utilizes a reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful method for introducing a formyl group onto electron-rich aromatic rings mychemblog.comwikipedia.orgcambridge.org. A hypothetical route could involve the formylation of methyl 3,5-dibenzyloxybenzoate, followed by subsequent oxidation of the formyl group to a carboxylic acid and deprotection of the benzyl (B1604629) ethers to yield the desired product. The Vilsmeier-Haack reaction typically proceeds by electrophilic aromatic substitution, where the chloroiminium ion (Vilsmeier reagent) acts as the electrophile mychemblog.comwikipedia.org.

Chemoenzymatic and Biocatalytic Synthesis Pathways

The application of enzymes and microorganisms in organic synthesis offers sustainable and highly selective alternatives to traditional chemical methods. While specific chemoenzymatic or biocatalytic pathways for the direct synthesis of 3,5-dihydroxy-4-methylbenzoic acid are not extensively documented, related biocatalytic transformations of phenolic compounds have been reported.

For instance, benzoic acid decarboxylases have been utilized for the regioselective ortho-carboxylation of phenols, representing a biocatalytic equivalent of the Kolbe–Schmitt reaction rsc.org. This enzymatic approach uses bicarbonate as the carbon dioxide source and proceeds under mild conditions. While this has been demonstrated for other phenols, its application to 2-methylresorcinol could potentially yield 3,5-dihydroxy-4-methylbenzoic acid.

Furthermore, microbial synthesis of various hydroxybenzoic acids has been achieved in engineered microorganisms like Escherichia coli wikipedia.org. These metabolic engineering approaches often involve the manipulation of pathways to channel metabolic flux towards the desired product. A potential biocatalytic route could involve the methylation of a 3,5-dihydroxybenzoic acid precursor by a suitable methyltransferase enzyme.

Novel Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of novel strategies for the functionalization of benzoic acid derivatives. While not yet specifically applied to the synthesis of 3,5-dihydroxy-4-methylbenzoic acid, these methods hold promise for future applications.

For example, iridium-catalyzed carboxylate-directed ortho-C−H methylation of benzoic acids has been developed nih.gov. This method allows for the direct introduction of a methyl group at the position ortho to the carboxylic acid, offering a new retrosynthetic disconnection. Applying such a strategy to 3,5-dihydroxybenzoic acid could provide a direct route to the target molecule.

Derivatization and Functionalization Strategies of 3,5-Dihydroxy-4-methylbenzoic Acid

The presence of multiple reactive functional groups—two hydroxyl groups and a carboxylic acid—makes 3,5-dihydroxy-4-methylbenzoic acid a versatile scaffold for further chemical modification. Derivatization can be targeted at the carboxylic acid moiety or the phenolic hydroxyl groups.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 3,5-dihydroxy-4-methylbenzoic acid can be readily converted to its corresponding esters through various esterification methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common and effective method organic-chemistry.orgmasterorganicchemistry.combyjus.comlibretexts.org. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove the water formed during the reaction masterorganicchemistry.comlibretexts.org. A patent has described the esterification of a range of hydroxybenzoic acids, including 3,5-dihydroxy-4-methylbenzoic acid, with halogenated derivatives in the presence of a non-quaternizable tertiary amine gordon.edu.

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol (B129727) | H₂SO₄, reflux | Methyl Benzoate | organic-chemistry.orgbyjus.com |

Amidation: The carboxylic acid can also be converted to amides by reaction with primary or secondary amines. This transformation typically requires the use of coupling reagents to activate the carboxylic acid. A variety of coupling reagents have been shown to be effective for the amidation of benzoic acids, even in aqueous media, including DIC-HOPO, DMT-MM, and COMU-collidine youtube.comluxembourg-bio.com. The choice of coupling reagent and reaction conditions can be crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates luxembourg-bio.comluxembourg-bio.comresearchgate.net.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Description |

|---|---|

| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide for amide bond formation. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, often used with additives like HOBt or Oxyma. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective uronium-based coupling reagent. |

Etherification and Alkylation Processes

Etherification: The phenolic hydroxyl groups of 3,5-dihydroxy-4-methylbenzoic acid can be converted to ethers through reactions such as the Williamson ether synthesis wikipedia.orggordon.edumasterorganicchemistry.com. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction wikipedia.orgmasterorganicchemistry.com. The choice of base and solvent is critical to the success of the reaction, and care must be taken to avoid side reactions, especially with secondary and tertiary alkyl halides which can lead to elimination masterorganicchemistry.com.

A process for the methylation of 3,5-dihydroxybenzoic acid to 3,5-dimethoxybenzoic acid has been described using dimethyl sulfate and potassium carbonate in acetone chemicalbook.com. A similar approach could be applied to 3,5-dihydroxy-4-methylbenzoic acid to yield 3,5-dimethoxy-4-methylbenzoic acid.

Alkylation: While etherification involves O-alkylation, C-alkylation of the aromatic ring is also a potential transformation. Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto aromatic rings, could theoretically be applied. However, the presence of the deactivating carboxyl group and the activating hydroxyl groups would likely lead to complex regioselectivity issues and potential side reactions. More modern, directed C-H activation and methylation strategies, as mentioned earlier, may offer more controlled and selective routes for further alkylation of the aromatic ring nih.gov.

Halogenation and Other Electrophilic Aromatic Substitutions

The electron-rich nature of the benzene (B151609) ring in 3,5-dihydroxy-4-methylbenzoic acid, activated by two hydroxyl groups, makes it susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of a variety of substituents onto the aromatic nucleus, thereby modulating the compound's electronic and steric properties.

Halogenation: The introduction of halogen atoms, such as bromine and chlorine, can significantly alter the biological activity and chemical reactivity of the molecule. While specific studies on the halogenation of 3,5-dihydroxy-4-methylbenzoic acid are not extensively documented, the reactivity of the closely related 3,5-dihydroxybenzoic acid provides valuable insights. For instance, the bromination of 3,5-dihydroxybenzoic acid has been shown to yield 3,5-dihydroxy-4-bromobenzoic acid, indicating that the position para to one hydroxyl group and ortho to the other is activated for substitution google.com. It is anticipated that 3,5-dihydroxy-4-methylbenzoic acid would undergo halogenation at the available ortho position to the hydroxyl groups. The general mechanism for electrophilic aromatic halogenation involves the polarization of the halogen molecule by a Lewis acid catalyst, followed by the attack of the aromatic ring to form a sigma complex, which then rearomatizes by losing a proton.

Nitration: Nitration, the introduction of a nitro group (-NO2), is a fundamental electrophilic aromatic substitution. A documented reaction involves the nitration of 3,5-dihydroxy-4-methylbenzoic acid in ethyl acetate with aqueous nitric acid at 0 °C sci-hub.box. The nitro group acts as a strong deactivating group and a meta-director in subsequent reactions, and it can be reduced to an amino group, providing a versatile handle for further functionalization mnstate.edu. The reaction proceeds through the formation of a nitronium ion (NO2+), typically from nitric acid and a strong acid catalyst like sulfuric acid, which then attacks the electron-rich aromatic ring libretexts.org.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H). This is typically achieved using fuming sulfuric acid wikipedia.org. The hydroxyl and methyl groups on the benzene ring of 3,5-dihydroxy-4-methylbenzoic acid would be expected to direct the sulfonation to the ortho positions. The resulting sulfonic acid can be converted into various other functional groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on aromatic rings wikipedia.org. While the presence of the deactivating carboxyl group and the potential for complexation of the hydroxyl groups with the Lewis acid catalyst can complicate these reactions, under carefully controlled conditions, the introduction of alkyl or acyl groups could be achieved.

Below is a table summarizing potential electrophilic aromatic substitution reactions for 3,5-dihydroxy-4-methylbenzoic acid.

| Reaction | Reagents | Potential Product(s) |

| Bromination | Br2, FeBr3 | 2-Bromo-3,5-dihydroxy-4-methylbenzoic acid |

| Chlorination | Cl2, AlCl3 | 2-Chloro-3,5-dihydroxy-4-methylbenzoic acid |

| Nitration | HNO3, H2SO4 | 2-Nitro-3,5-dihydroxy-4-methylbenzoic acid sci-hub.box |

| Sulfonation | SO3, H2SO4 | 2-Sulfo-3,5-dihydroxy-4-methylbenzoic acid |

Directed Chemical Modifications at the Benzene Ring and Carboxyl Group

Beyond electrophilic aromatic substitutions, directed modifications of the existing functional groups of 3,5-dihydroxy-4-methylbenzoic acid are crucial for synthesizing a diverse range of derivatives.

Modifications of the Hydroxyl Groups: The phenolic hydroxyl groups can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These modifications can protect the hydroxyl groups during subsequent reactions or introduce new functionalities. For example, methylation of the hydroxyl groups would yield 3,5-dimethoxy-4-methylbenzoic acid.

Modifications of the Carboxyl Group: The carboxylic acid functionality is a versatile handle for a variety of chemical transformations.

Esterification: The carboxyl group can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is a common strategy to enhance the lipophilicity of the molecule.

Amide Formation: Reaction with amines, often activated by coupling agents, leads to the formation of amides. This introduces a nitrogen-containing functionality and allows for the attachment of a wide array of substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol (3,5-dihydroxy-4-methylbenzyl alcohol) using reducing agents like lithium aluminum hydride. This transformation opens up further synthetic possibilities.

Decarboxylation: Under certain conditions, the carboxyl group can be removed. For instance, decarboxylative halogenation, or halodecarboxylation, involves the replacement of the carboxyl group with a halogen atom nih.gov.

The following table outlines some key chemical modifications of the functional groups of 3,5-dihydroxy-4-methylbenzoic acid.

| Functional Group | Reaction | Reagents | Product Type |

| Hydroxyl | O-Alkylation | Alkyl halide, Base | Ether |

| Hydroxyl | O-Acylation | Acyl chloride, Base | Ester |

| Carboxyl | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxyl | Amide Formation | Amine, Coupling agent | Amide |

| Carboxyl | Reduction | LiAlH4 | Primary Alcohol |

| Carboxyl | Decarboxylative Halogenation | Halogen source, Catalyst | Aryl Halide nih.gov |

Natural Occurrence, Isolation Techniques, and Biosynthetic Pathways

Discovery and Distribution in Biological Systems

The scientific journey of 3,5-Dihydroxy-4-methylbenzoic acid began with its synthesis and characterization, which was detailed in chemical literature in the early 1980s. acs.org Early research into its synthesis paved the way for identifying it as a component in various natural products. acs.org This compound is recognized as a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions and defense mechanisms.

3,5-Dihydroxy-4-methylbenzoic acid has been identified as a constituent of metabolites found in fungi and lichens. nih.gov Lichens, which are symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi, are known producers of a diverse array of secondary metabolites. This compound is a notable example, contributing to the complex chemical makeup of lichen communities. nih.gov Specifically, it is found as a structural component of depsidones, which are a class of polyketide compounds prevalent in lichens. researchgate.net While orsellinic acid and its derivatives are common in various lichens and fungi like Penicillium spp., the presence of 3,5-Dihydroxy-4-methylbenzoic acid highlights the structural diversity within this class of natural products. mdpi.com

The presence of 3,5-Dihydroxy-4-methylbenzoic acid extends to the metabolomes of microorganisms, particularly bacteria. It is a known building block in the biosynthesis of sibiromycin (B87660), a potent antitumor antibiotic. nih.gov Sibiromycin is produced by actinomycetes, a phylum of Gram-positive bacteria. nih.gov The pathway for its formation within these microbes is complex, involving several enzymatic steps. nih.gov This highlights the compound's role as a crucial intermediate in the microbial production of therapeutically significant molecules.

In various non-human organisms, 3,5-Dihydroxy-4-methylbenzoic acid exists as a key metabolite. In lichens, its function as a secondary metabolite is tied to the organism's chemical defense strategies against herbivores and pathogens. nih.gov Its integration into the structure of the antibiotic sibiromycin demonstrates its metabolic importance in actinomycetes. nih.gov The biosynthesis of the 3,5-dihydroxy-4-methylanthranilic acid moiety in sibiromycin starts from the amino acid tryptophan, proceeding through intermediates like 3-hydroxykynurenine, which is then methylated and further processed. nih.gov This intricate pathway underscores the specialized metabolic capabilities of these microorganisms.

Advanced Isolation and Purification Methodologies

The purification of 3,5-Dihydroxy-4-methylbenzoic acid from natural extracts or synthetic reaction mixtures relies on modern separation and purification techniques. The choice of method is often dictated by the chemical properties of the compound and its isomers.

Chromatography is a cornerstone for the isolation of phenolic compounds. For dihydroxybenzoic acids, which include isomers with very similar properties, advanced chromatographic techniques are necessary.

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully employed to separate five isomers of dihydroxybenzoic acid. A two-phase solvent system composed of n-hexane–ethyl acetate–methanol (B129727)–water (in a 1:5:1.5:5 ratio) was effective for this separation. oup.comnih.gov HSCCC is a valuable method for separating small molecular isomers from complex mixtures without a solid support matrix. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used for both analysis and purification. Reversed-phase HPLC can separate dihydroxybenzoic acid isomers, where the elution order is dependent on polarity. oup.com For preparative purification of related compounds, such as the methyl ester of 3,4-dihydroxy-2-methyl benzoic acid, HPLC has been used to confirm purity above 99%. google.com

Mixed-Mode Chromatography: For hydrophilic isomers that are difficult to separate by reversed-phase chromatography alone, mixed-mode columns (e.g., Primesep D) offer enhanced selectivity by utilizing both hydrophobic and ionic interactions.

Following chromatographic separation, crystallization is a critical step for obtaining the compound in a highly pure, crystalline form. The process leverages differences in solubility at varying temperatures.

A general procedure for purifying benzoic acid derivatives involves dissolving the impure solid in a suitable hot solvent, followed by slow cooling to induce the formation of crystals, which tend to exclude impurities. ma.edu For 2,5-Dihydroxybenzoic acid (DHB), a related compound, a typical protocol involves dissolving the solid in hot deionized water (e.g., at 90°C) to create a saturated solution. vanderbilt.edu The solution is then allowed to cool slowly, often overnight, to form well-defined crystals. vanderbilt.edu The purified crystals are collected by filtration, washed with a minimal amount of ice-cold solvent (like water) to remove residual impurities, and then dried. ma.eduvanderbilt.edu For a related isomer, recrystallization from a mixture of methanol and water has been used to achieve high purity. google.com

Table of Compounds

Spectroscopic Verification of Isolated Compound Identity

The definitive identification of 3,5-Dihydroxy-4-methylbenzoic acid is achieved through the analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint for the molecule's structure. nih.gov

Interactive Data Table: Spectroscopic Data for 3,5-Dihydroxy-4-methylbenzoic acid

| Spectroscopic Technique | Data Type | Observed Peaks / Values | Interpretation |

| ¹H NMR | Chemical Shift (δ) | Specific peaks corresponding to the two aromatic protons, the methyl protons, and the hydroxyl/carboxyl protons. | Confirms the number and chemical environment of hydrogen atoms. |

| ¹³C NMR | Chemical Shift (δ) | Signals for the eight distinct carbon atoms, including the methyl carbon, the carboxyl carbon, and the six aromatic carbons. nih.gov | Reveals the carbon skeleton of the molecule. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad absorption band for O-H stretching (phenolic and carboxylic acid), characteristic C=O stretching for the carboxylic acid, and C=C stretching for the aromatic ring. nih.gov | Identifies the key functional groups present in the molecule. |

| Mass Spectrometry | Mass-to-charge (m/z) | A molecular ion peak corresponding to the compound's molecular weight (168.15 g/mol ). nih.gov | Determines the exact molecular mass and can reveal fragmentation patterns. |

Note: Specific peak values can be found in spectral databases such as PubChem under CID 2748045. The hydrate (B1144303) form will show additional evidence of water in analyses like IR spectroscopy.

Elucidation of Biosynthetic Pathways

The biosynthesis of 3,5-Dihydroxy-4-methylbenzoic acid in organisms like the fungal symbionts of lichens is a multi-step enzymatic process. While the specific pathway for this exact molecule has not been fully elucidated, a plausible route can be proposed based on the well-studied biosynthesis of similar fungal aromatic compounds.

Proposed Pathways of Aromatic Ring Formation

The aromatic core of 3,5-Dihydroxy-4-methylbenzoic acid is likely synthesized via the polyketide pathway . This pathway is common in fungi for the production of a diverse range of secondary metabolites, including many phenolic compounds. nih.govresearchgate.net The process is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS).

The proposed formation of the aromatic ring proceeds as follows:

Chain Assembly: The synthesis begins with a starter unit, typically acetyl-CoA. This is sequentially extended by the addition of several extender units, which are usually malonyl-CoA. nih.gov For an eight-carbon skeleton, one acetyl-CoA and three malonyl-CoA units would be required.

Poly-β-keto Chain Formation: The PKS enzyme catalyzes a series of Claisen condensation reactions, creating a linear poly-β-keto chain that remains bound to the enzyme. nih.gov

Cyclization and Aromatization: The highly reactive poly-β-keto chain is folded into a specific conformation within a catalytic pocket of the PKS. This folding dictates the pattern of intramolecular aldol-type condensations that lead to the formation of the aromatic ring. nih.gov Subsequent dehydration reactions result in the aromatization of the ring, releasing the stable phenolic product from the enzyme. The specific substitution pattern of 3,5-dihydroxy-4-methylbenzoic acid, which differs from the more common orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), would be determined by the unique folding and cyclization reactions catalyzed by a specific PKS. nih.govnih.gov

Enzymatic Steps in Methylation and Hydroxylation

The core aromatic ring, once formed, is modified by "tailoring enzymes" to produce the final structure of 3,5-Dihydroxy-4-methylbenzoic acid. These modifications include methylation and hydroxylation.

Methylation: The methyl group at position C-4 is likely added by a methyltransferase enzyme. These enzymes typically use S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to a specific carbon on the aromatic ring. This C-methylation is a common tailoring step in fungal polyketide biosynthesis.

Hydroxylation: The two hydroxyl groups are key features of the molecule. While some hydroxyl groups can be introduced during the PKS-catalyzed cyclization/aromatization process, it is also common for them to be added later by hydroxylase enzymes, particularly monooxygenases. These enzymes, often belonging to the cytochrome P450 family or being Fe(II)/α-ketoglutarate-dependent dioxygenases, use molecular oxygen to introduce hydroxyl groups at specific, regio-selective positions on the aromatic ring.

Genetic Basis of Biosynthesis in Producing Organisms

The enzymatic machinery required for the biosynthesis of 3,5-Dihydroxy-4-methylbenzoic acid is encoded in the genome of the producing organism, such as a fungus. The genes for the PKS and the associated tailoring enzymes (e.g., methyltransferases, hydroxylases) are typically organized into a biosynthetic gene cluster (BGC) . researchgate.net

This clustering facilitates the coordinated regulation and expression of all the genes necessary to produce the final compound. A typical BGC for a fungal aromatic polyketide like 3,5-Dihydroxy-4-methylbenzoic acid would be expected to contain:

A PKS Gene: A large gene encoding the core polyketide synthase. Fungal PKSs involved in aromatic compound synthesis are often non-reducing PKSs (NR-PKSs), containing essential domains like Ketoacyl Synthase (KS), Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. researchgate.netnih.gov

Tailoring Enzyme Genes: Genes encoding methyltransferases, hydroxylases (monooxygenases), and potentially other modifying enzymes located adjacent to the PKS gene. nih.gov

Regulatory Genes: One or more genes encoding transcription factors that control the expression of the entire cluster, switching it on or off in response to developmental or environmental signals.

Transporter Genes: Genes that may encode transporter proteins responsible for secreting the final product out of the fungal cell.

The discovery and characterization of such a gene cluster in a lichen-forming fungus would provide definitive proof of the biosynthetic pathway of 3,5-Dihydroxy-4-methylbenzoic acid.

Mechanistic Investigations of Biological Activities in Research Models

Antioxidant Activity: Molecular Mechanisms of Action

The antioxidant properties of 3,5-Dihydroxy-4-methylbenzoic acid are a significant area of research. The compound's molecular structure, particularly the presence and position of hydroxyl groups on the benzoic acid backbone, dictates its ability to counteract oxidative damage through various mechanisms.

Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

The capacity of 3,5-Dihydroxy-4-methylbenzoic acid and its related compounds to scavenge free radicals is a key indicator of its antioxidant potential. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The interaction with these stable radicals, resulting in their neutralization, provides a measure of the compound's hydrogen-donating ability. nih.gov

The structure of phenolic compounds is closely linked to their antioxidant activity. The number and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of this activity. nih.gov Studies on various hydroxybenzoic acids have shown that an increase in the number of hydroxyl groups generally enhances antioxidant capacity. mdpi.com Specifically, the presence of hydroxyl groups at the meta-positions (3 and 5) is associated with high antioxidant activity. nih.gov

While specific IC50 values for 3,5-Dihydroxy-4-methylbenzoic acid in DPPH and ABTS assays are not consistently reported across the literature, studies on the closely related 3,5-dihydroxybenzoic acid provide valuable insights. In one comparative study, 3,5-dihydroxybenzoic acid demonstrated strong antioxidant activity, outperforming several other hydroxybenzoic acid derivatives in DPPH assays. nih.gov This suggests that the core 3,5-dihydroxy structure is fundamental to its radical scavenging efficacy. The addition of a methyl group at the 4-position in 3,5-Dihydroxy-4-methylbenzoic acid may modulate this activity, though detailed comparative data is limited.

Interactive Data Table: Radical Scavenging Activity of Related Hydroxybenzoic Acids

| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Reference |

| 3,5-Dihydroxybenzoic acid | Data not consistently available | Data not consistently available | nih.gov |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | ~3.21 | Data not consistently available | researchgate.net |

| 4-Hydroxybenzoic acid | Low activity | Data not consistently available | nih.gov |

Metal Chelation Properties and Redox Modulation

Beyond radical scavenging, 3,5-Dihydroxy-4-methylbenzoic acid may exert antioxidant effects through the chelation of metal ions. Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. By binding to these metal ions, chelating agents can prevent them from participating in these damaging oxidative reactions.

The structural features of 3,5-Dihydroxy-4-methylbenzoic acid, specifically the two hydroxyl groups, suggest a potential for metal chelation. Phenolic compounds with adjacent hydroxyl groups are known to be effective metal chelators. While direct and extensive studies on the metal chelating properties of 3,5-Dihydroxy-4-methylbenzoic acid are not widely available, the behavior of similar phenolic structures provides a basis for this potential mechanism. For instance, flavonoids with a 3-hydroxy-4-keto or 5-hydroxy-4-keto group are recognized for their metal ion chelation capabilities. nih.gov

Role in Cellular Oxidative Stress Response Pathways in In Vitro Systems

In cellular models, 3,5-Dihydroxy-4-methylbenzoic acid and related compounds have been investigated for their ability to modulate pathways involved in the response to oxidative stress. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

A related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to inhibit the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). nih.gov This disruption allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase 4 (GPX4). nih.gov These enzymes play a crucial role in protecting cells from oxidative damage. Another related molecule, methyl 3,4-dihydroxybenzoate (MDHB), has also been found to upregulate the expression of Nrf2 and antioxidant enzymes, thereby protecting granulosa cells from oxidative damage. nih.gov Although these studies were not conducted on 3,5-Dihydroxy-4-methylbenzoic acid itself, they suggest a plausible mechanism by which it could exert protective effects in a cellular context.

Antimicrobial Activity: Mechanistic Insights

3,5-Dihydroxy-4-methylbenzoic acid is also recognized for its antimicrobial properties, with research indicating its potential to inhibit the growth of various bacteria and fungi.

Bacterial Growth Inhibition Mechanisms

The antibacterial activity of hydroxybenzoic acids is influenced by their chemical structure, including the number and position of hydroxyl groups. nih.gov These compounds are thought to exert their effects through various mechanisms, which may include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Studies on a range of hydroxybenzoic acids have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, 3,5-dihydroxybenzoic acid has shown antimicrobial properties against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

Interactive Data Table: Minimum Inhibitory Concentration (MIC) of 3,5-Dihydroxybenzoic Acid Against Various Bacteria

| Bacterium | MIC (mg/mL) | Reference |

| Escherichia coli | 2 | mdpi.com |

| Pseudomonas aeruginosa | 3 | mdpi.com |

| Staphylococcus aureus | 2 | mdpi.com |

| Bacillus subtilis | 2 | mdpi.com |

| Salmonella enteritidis | 2 | mdpi.com |

Note: The data presented is for 3,5-dihydroxybenzoic acid, a closely related compound, as specific MIC values for 3,5-Dihydroxy-4-methylbenzoic acid are not consistently available.

Fungal Growth Modulation and Antifungal Mechanisms

Similar to its antibacterial action, the antifungal properties of 3,5-Dihydroxy-4-methylbenzoic acid are an area of active investigation. Benzoic acid and its derivatives are known to be used as antifungal preservatives. nih.gov The mechanisms of fungal growth inhibition are thought to be similar to those in bacteria, involving disruption of cellular structures and metabolic processes.

Research on 3,5-dihydroxybenzoic acid has demonstrated its activity against the pathogenic yeast Candida albicans, with a reported MIC of 2 mg/mL. mdpi.com Other studies on related trihydroxybenzoic acids, such as gallic acid, have also shown significant antifungal activity against various Candida species and dermatophytes. scirp.orgresearchgate.net

Interactive Data Table: Minimum Inhibitory Concentration (MIC) of 3,5-Dihydroxybenzoic Acid Against Fungi

| Fungus | MIC (mg/mL) | Reference |

| Candida albicans | 2 | mdpi.com |

Note: The data presented is for 3,5-dihydroxybenzoic acid. Specific MIC values for 3,5-Dihydroxy-4-methylbenzoic acid against a broader range of fungi are a subject for further research.

Interactions with Microbial Cellular Components

While detailed studies on the direct interaction of 3,5-dihydroxy-4-methylbenzoic acid;hydrate (B1144303) with microbial cellular components are limited, research on related phenolic compounds provides insights into potential mechanisms. Phenolic acids are known to exert antimicrobial effects through various modes of action. These can include the disruption of microbial cell membrane integrity, leading to the leakage of intracellular constituents. They can also interfere with membrane functions such as electron transport, nutrient uptake, and enzyme activity.

Furthermore, some phenolic compounds can chelate metal ions essential for microbial growth or interact with microbial DNA and proteins, leading to the inhibition of cellular processes. For instance, derivatives of benzoic acid have been shown to impact microbial physiology, although the specific interactions of the 4-methyl substituted dihydroxy variant remain an area for further investigation.

Enzyme Modulation and Inhibition Studies

The capacity of 3,5-Dihydroxy-4-methylbenzoic acid and its analogs to modulate the activity of various enzymes has been a significant area of research. These studies are crucial for understanding its biological effects and potential therapeutic applications.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in numerous physiological processes. Research into the inhibition of CA isozymes by various phenolic compounds, including hydroxybenzoic acids, has been conducted to explore their therapeutic potential. While specific kinetic data for 3,5-Dihydroxy-4-methylbenzoic acid;hydrate is not extensively documented, studies on structurally similar hydroxy-based inhibitors against human carbonic anhydrase (hCA) isozymes I and II offer valuable insights.

A study on a series of hydroxy and phenolic compounds demonstrated inhibition constants (Kᵢ) in the micromolar range for both hCA I and hCA II. For instance, certain phenolic inhibitors exhibited Kᵢ values ranging from 1.07 to 4003 µM for hCA I and 0.09 to 31.5 µM for hCA II. researchgate.net In silico molecular docking studies have been employed to understand the binding mechanisms of these inhibitors, comparing different scoring algorithms to predict binding affinities and poses within the enzyme's active site. researchgate.net The general mechanism of CA inhibition by phenolic compounds involves the interaction of the hydroxyl groups with the zinc ion in the active site and with surrounding amino acid residues. researchgate.net

Table 1: Inhibition Constants (Kᵢ) of Selected Hydroxy Compounds against hCA I and hCA II

| Compound | hCA I (µM) | hCA II (µM) |

| Compound 9 | 1.04 | 0.38 |

| Compound 10 | 7.56 | 0.34 |

| Compound 11 | 7.64 | 0.38 |

| Compound 13 | 4003 | 9.90 |

| Compound 14 | 795 | 7.70 |

| Compound 15 | 10.7 | 0.09 |

| Acetazolamide (AZA) | 0.25 | 0.012 |

Data adapted from a study on various hydroxy-based inhibitors and may not be directly representative of this compound. researchgate.net

Laccases are copper-containing oxidoreductases that are involved in various biological processes, including lignin (B12514952) degradation and pathogenesis in fungi. The inhibition of laccase is a target for the development of antifungal agents. While direct studies on laccase inhibition by this compound are scarce, research on related compounds provides a framework for its potential activity. For example, derivatives of 4-hydroxybenzoic acid have been investigated as potent inhibitors of laccase from phytopathogenic fungi. mdpi.com

The general mechanism of laccase inhibition by phenolic compounds can involve the binding of the inhibitor to the copper atoms in the active site, which disrupts the electron transfer process necessary for catalysis. nih.gov The structure of the phenolic compound, including the position and number of hydroxyl groups, plays a crucial role in its inhibitory potency.

Research has shown that derivatives of 3,5-Dihydroxy-4-methylbenzoic acid can interact with other enzymes. For example, the methoxy-substituted analog, 3,5-dihydroxy-4-methoxybenzoic acid, has been found to be a strong inhibitor of α-glucosidase, with an IC₅₀ value of 24.0 µg/mL. This inhibition is attributed to enhanced hydrogen bonding with key amino acid residues, such as Thr 180 and Asn 114, in the enzyme's active site.

Furthermore, methoxy-substituted analogs have demonstrated noncompetitive inhibition of catechol-O-methyltransferase (COMT), another important enzyme involved in the metabolism of catecholamines. In vivo studies have shown that complete inhibition of COMT can be achieved with these analogs. These findings suggest that 3,5-Dihydroxy-4-methylbenzoic acid may serve as a scaffold for developing inhibitors of these enzymes.

Molecular Interactions with Biomolecules

The biological activity of a compound is fundamentally determined by its interactions with various biomolecules, particularly proteins.

The study of ligand-protein binding is essential for understanding the pharmacokinetics and pharmacodynamics of a compound. While specific binding studies for this compound are not widely available, research on the binding of similar hydroxybenzoic acids to proteins like human serum albumin (HSA) provides valuable context. HSA is a major transport protein in the blood, and its interaction with small molecules can influence their distribution and availability.

Studies on related compounds can give an indication of the types of interactions that might be expected. The binding of small molecules to proteins is governed by non-covalent forces such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions.

Receptor Interaction Analysis in Model Systems

The biological activity of 3,5-Dihydroxy-4-methylbenzoic acid is linked to its ability to interact with specific molecular targets, primarily enzymes. The hydroxyl groups present on its aromatic ring are key to these interactions, often forming hydrogen bonds with the active sites of enzymes, thereby modulating their function.

One area of investigation has been its effect on carbohydrate-metabolizing enzymes. A study involving a series of monoaromatic compounds isolated from lichen identified 3,5-Dihydroxy-4-methylbenzoic acid as an inhibitor of alpha-glucosidase. nih.gov While its inhibitory effect was less potent than some other tested compounds, this finding confirms its interaction with this specific enzyme. nih.gov To further understand the nature of this interaction, molecular docking studies have been employed, providing a computational model of how the compound fits into the enzyme's active site. nih.gov

Furthermore, research on the closely related compound, 3,5-dihydroxy-4-methoxybenzoic acid, has shown it to be an inhibitor of catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of catecholamines. thegoodscentscompany.com This suggests that benzoic acid derivatives with similar substitution patterns have the potential to interact with key enzymatic receptors.

| Target Enzyme/Receptor | Type of Interaction | Analytical Method | Finding | Source |

| Alpha-glucosidase | Inhibition | In vitro enzyme assay | Demonstrated inhibitory activity | nih.gov |

| Alpha-glucosidase | Binding | Molecular Docking | Confirmed consistency with in vitro results | nih.gov |

| Catechol-O-methyltransferase (COMT) | Inhibition | In vitro enzyme assay | Identified as an inhibitor (Note: Study on the 4-methoxy analog) | thegoodscentscompany.com |

Elucidation of Signaling Pathway Modulation

The interaction of 3,5-Dihydroxy-4-methylbenzoic acid with cellular targets can trigger changes in intracellular signaling pathways, which are complex cascades that regulate cellular processes. While direct studies on this specific compound are limited, extensive research on its close structural analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provides significant insight into the potential pathways it may modulate.

In mouse macrophage (RAW264.7) cell models, DHMBA has been shown to suppress signaling pathways that promote cell proliferation. nih.gov Specifically, it reduced the levels of key signaling proteins such as Ras, PI3K, Akt, MAPK, and mTOR. nih.gov Concurrently, it increased the levels of proteins that act as cell growth suppressors, including p53 and p21. nih.gov

A primary pathway influenced by these types of phenolic compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammation. Studies on DHMBA demonstrated that it could repress the production of inflammatory cytokines by suppressing NF-κB signaling. nih.govnih.gov In osteoblastic cell models, DHMBA was found to decrease the levels of NF-κB p65, a key component of the pathway, thereby preventing the impairment of cellular function caused by inflammatory signals like TNF-α. nih.gov

| Signaling Pathway | Effect | Model System | Compound Studied | Source |

| Ras/PI3K/Akt/mTOR | Suppression | RAW264.7 mouse macrophages | DHMBA | nih.gov |

| MAPK | Suppression | RAW264.7 mouse macrophages | DHMBA | nih.gov |

| p53/p21 | Upregulation | RAW264.7 mouse macrophages | DHMBA | nih.gov |

| NF-κB | Suppression | RAW264.7 mouse macrophages | DHMBA | nih.gov |

| NF-κB | Suppression | MC3T3-E1 mouse osteoblasts | DHMBA | nih.gov |

Investigation of Related Biological Activities in Non-Clinical Contexts

Beyond specific receptor interactions and signaling cascades, research has explored the broader impact of this compound and its analogs on cellular metabolism and biochemical pathways in various non-clinical settings.

Studies on Cellular Metabolism

Conversely, in a different cell line—mouse osteoblastic MC3T3-E1 cells—DHMBA was shown to stimulate osteoblastic mineralization, a key metabolic process in bone formation. nih.gov This highlights that the effect of such compounds on cellular metabolism can be highly dependent on the cell type and its specific metabolic functions.

Probing Biochemical Pathways

The biochemical pathways affected by 3,5-Dihydroxy-4-methylbenzoic acid and its analogs are diverse. The compound's fundamental structure allows it to participate in redox reactions, influencing the cellular oxidative state which is tied to numerous biochemical processes.

The inhibition of enzymes like alpha-glucosidase directly impacts carbohydrate metabolism pathways. nih.gov Likewise, the inhibition of COMT by its methoxy-derivative interferes with the biochemical pathway for degrading catecholamines. thegoodscentscompany.com The modulation of the NF-κB pathway demonstrates an intervention in the biochemical processes of inflammation and immune response. nih.govnih.gov These findings collectively indicate that the compound can influence a range of biochemical events, from metabolic regulation to cellular stress responses.

Structure Activity Relationship Sar and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in developing mathematical models that relate the chemical structure of a compound to its biological activity.

While specific QSAR models exclusively for 3,5-Dihydroxy-4-methylbenzoic acid are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to benzoic acid derivatives to predict their antimicrobial and other biological activities. researchgate.netnih.gov These models typically use a series of known p-hydroxy benzoic acid derivatives to establish a correlation between their structural properties and their observed antimicrobial efficacy. nih.gov The development of such predictive models is a crucial step in the efficient screening of large libraries of compounds and in the rational design of new, more potent analogues. The process involves the generation of a dataset of compounds with known activities, the calculation of molecular descriptors, and the application of statistical methods to build and validate the QSAR models.

Through QSAR studies on related benzoylaminobenzoic acid derivatives, several key structural features have been identified as crucial for enhancing biological activity. nih.gov These studies have shown that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Furthermore, the presence of hydroxyl (-OH) groups on the nucleus is often conducive to the inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease the inhibitory activity. nih.gov For 3,5-Dihydroxy-4-methylbenzoic acid, the two hydroxyl groups and the methyl group on the benzene (B151609) ring are therefore expected to be critical determinants of its biological activity. The interplay between the electron-donating nature of the hydroxyl and methyl groups and the electron-withdrawing carboxyl group likely influences its interaction with biological targets.

Machine learning (ML) techniques are increasingly being employed in QSAR studies to develop more accurate and predictive models. researchgate.net These methods, including deep learning, can handle complex and non-linear relationships between molecular descriptors and biological activity. researchgate.net While specific applications of machine learning to the SAR analysis of 3,5-Dihydroxy-4-methylbenzoic acid are not yet prevalent, the methodology has been successfully applied to other classes of compounds, such as in the development of in silico methods for predicting the IC50 of antimalarial flavonoids. taylorandfrancis.com The use of machine learning in SAR can help to identify subtle patterns in the data and to build robust models that can accelerate the discovery of new drug candidates. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand with a biological target at the molecular level.

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a specific protein target. For benzoic acid derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, including the main protease of SARS-CoV-2. nih.gov In such studies, the ligand is placed into the active site of the protein, and its interactions with the surrounding amino acid residues are evaluated. For 3,5-Dihydroxy-4-methylbenzoic acid, the hydroxyl and carboxyl groups are expected to form key hydrogen bond interactions with the target protein, which is a common feature observed in ligand-protein binding. nih.gov The methyl group may also contribute to binding through hydrophobic interactions. The general process of molecular docking involves preparing the 3D structures of both the ligand and the target protein, performing the docking simulation using specialized software, and analyzing the resulting poses to identify the most favorable binding mode. nih.gov

A hypothetical docking scenario of 3,5-Dihydroxy-4-methylbenzoic acid with a generic enzyme active site is presented in the table below, illustrating potential interactions.

| Functional Group | Potential Interaction with Target | Amino Acid Residue Example |

| Carboxyl Group (-COOH) | Hydrogen bond donor/acceptor, Ionic interaction | Arginine, Lysine, Histidine |

| 3-Hydroxyl Group (-OH) | Hydrogen bond donor/acceptor | Aspartate, Glutamate, Serine |

| 5-Hydroxyl Group (-OH) | Hydrogen bond donor/acceptor | Asparagine, Glutamine, Threonine |

| 4-Methyl Group (-CH3) | Hydrophobic (van der Waals) interaction | Leucine, Isoleucine, Valine |

This table represents a hypothetical model of interactions and would require experimental validation.

The following table summarizes key parameters often analyzed in MD simulations of ligand-protein complexes.

| Parameter | Description | Significance for 3,5-Dihydroxy-4-methylbenzoic acid |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | A stable RMSD suggests that the ligand remains bound in a consistent conformation within the active site. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the protein that may be involved in ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the stability of key hydrogen bonding interactions involving the hydroxyl and carboxyl groups. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding of the ligand to the protein. | Provides a more accurate prediction of the binding affinity compared to docking scores. |

This table outlines general parameters and their relevance; specific values would be derived from actual simulation data.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.

DFT calculations have been performed on 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) to analyze its structural and electronic properties. lakome2.com Such analyses are fundamental to predicting the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov

In a study analyzing similar dihydroxybenzoic acid (diOHBA) isomers, DFT calculations using the M06-2X functional helped in the analysis of electrostatic potential (ESP) surfaces. nih.gov For 3,5-diOHBA, the two free hydroxyl groups were found to have equal ESP extrema values, suggesting an equal probability of association at these sites. nih.gov For DHMBA itself, DFT calculations were performed using the DMol3 module with the Generalized Gradient Approximation (GGA) and the BLYP functional to understand its properties, particularly in the context of polymer formation. lakome2.com These computational methods provide insights into how the molecule will interact with other reagents, for instance, highlighting the nucleophilicity of the phenolic groups. lakome2.com

Table 1: Theoretical Computational Methodologies Applied to 3,5-Dihydroxy-4-methylbenzoic Acid and Related Compounds

| Compound/System | Computational Method | Basis Set | Key Findings/Purpose | Reference |

|---|---|---|---|---|

| 3,5-Dihydroxy-4-methylbenzoic acid (DHMBA) | Density Functional Theory (DFT), DMol3 module, GGA/BLYP functional | Double-numerical plus polarization (DNP) | Analysis of chlorine resistance of proposed polymer structures. | lakome2.com |

| Dihydroxybenzoic acid (diOHBA) isomers | Density Functional Theory (DFT), M06-2X functional | aug-cc-pVDZ | Analysis of Electrostatic Potential (ESP) surfaces and hydrogen bonding. | nih.gov |

| Lichen-derived phenolic compounds | Density Functional Theory (DFT), B3LYP and M06-2X functionals | 6-31+G(d,p) and 6-311++G(d,p) | Investigation of structural and antioxidant behavior. | biocrick.com |

| 4-butyl benzoic acid | Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Structure optimization and vibrational frequency calculation. | nih.gov |

Computational chemistry, particularly DFT, is frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.govnih.gov

For 3,5-Dihydroxy-4-methylbenzoic acid, experimental ¹H NMR data in D₂O shows a singlet at 6.94 ppm for the aromatic protons and a singlet at 2.02 ppm for the methyl protons. lakome2.com The ¹³C NMR spectrum displays signals at 170.17, 154.70, 127.89, 118.11, 108.44, and 8.21 ppm. lakome2.com While specific studies predicting the full NMR and UV-Vis spectra for this exact molecule are not detailed in the provided results, the methodology is well-established. For example, studies on similar molecules like 4-butyl benzoic acid and 3,4,5-trihydroxybenzamide (B1580935) have successfully used DFT (B3LYP/6-311++G(d,p)) and TD-DFT methods to calculate and assign their vibrational (FT-IR, Raman), NMR, and UV-Vis spectra, showing good agreement with experimental data. nih.govnih.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. conicet.gov.ar For flexible molecules, this is crucial for understanding their behavior and interactions. While a detailed conformational and tautomerism study specifically for 3,5-Dihydroxy-4-methylbenzoic acid was not found, research on related compounds provides valuable insights.

A computational study on various dihydroxybenzoic acid (diOHBA) isomers revealed differences in conformation, particularly in the relative arrangement of the carboxyl group. nih.gov For other phenolic compounds, computational analyses have been performed to determine the most stable tautomers, which are structural isomers that readily interconvert. conicet.gov.arresearchgate.net For most simple phenolic acids, the enol form is significantly more stable than any potential keto tautomers. conicet.gov.ar A thorough conformational analysis of 3,5-Dihydroxy-4-methylbenzoic acid would involve rotating the carboxyl and hydroxyl groups to find the global energy minimum, which is typically achieved using DFT methods. conicet.gov.arresearchgate.net

Experimental Structure-Activity Relationship Studies of Derivatives

Systematic synthesis of analogues is the cornerstone of experimental SAR studies, allowing researchers to observe how specific structural changes affect biological activity. nih.govresearchgate.net An efficient synthesis for 3,5-Dihydroxy-4-methylbenzoic acid itself has been reported, providing a foundational route that can be adapted for creating derivatives. ku.educapes.gov.br

Research on related phenolic structures demonstrates common strategies for creating analogues. For instance, a study on lichen-derived compounds, which include structures similar to 3,5-Dihydroxy-4-methylbenzoic acid, involved electrophilic bromination to create new derivatives. mdpi.com Other common synthetic modifications for SAR studies on this class of compounds could include:

Esterification/Amidation: Converting the carboxylic acid group to various esters or amides to probe the importance of the acidic proton and hydrogen bonding capabilities.

Alkylation/Acylation: Modifying the hydroxyl groups to ethers or esters to determine their role in target binding.

Ring Substitution: Adding or modifying substituents on the aromatic ring to alter electronic properties and steric profile. nih.gov

One study describes the synthesis of a brominated derivative, 2,6-dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid, starting from a related compound, indicating that the aromatic ring can be functionalized for SAR exploration. lakome2.com

Biological Evaluation of Structure-Modified Compounds

The biological activities of derivatives of 3,5-Dihydroxy-4-methylbenzoic acid have been explored, revealing how modifications to the core structure impact their therapeutic potential. A study on monoaromatic compounds from lichens evaluated 3,5-dihydroxy-4-methylbenzoic acid alongside other related structures for their α-glucosidase inhibition and antimicrobial properties. mdpi.com

In this study, while 3,5-dihydroxy-4-methylbenzoic acid itself did not show the strongest activity among the tested compounds, its analog, 3,5-dihydroxy-4-methoxylbenzoic acid, exhibited notable α-glucosidase inhibition. nih.gov Furthermore, a synthetic derivative, methyl 3,5-dibromo-orsellinate, displayed significant activity against Staphylococcus aureus. nih.gov This highlights the profound effect of altering substituents on the benzene ring.

Research on other benzoic acid derivatives further underscores the importance of structural modifications. For instance, studies on 2-chlorobenzoic acid and p-hydroxybenzoic acid derivatives have shown that the introduction of different functional groups, such as Schiff bases or esters, can significantly influence their antimicrobial potency. nih.govthieme-connect.de Specifically, Schiff's bases of p-hydroxybenzoic acid were generally found to be more active than their ester counterparts. thieme-connect.de

Table 1: Biological Activity of 3,5-Dihydroxy-4-methylbenzoic Acid and Related Compounds

| Compound | Target/Activity | Measurement | Result | Reference |

| 3,5-dihydroxy-4-methoxylbenzoic acid | α-glucosidase inhibition | IC₅₀ | 24.0 µg/mL | nih.gov |

| methyl 3,5-dibromo-orsellinate | Antimicrobial (S. aureus) | MIC | 4 µg/mL | nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-amylase inhibition | IC₅₀ | 17.30 ± 0.73 mM | chitkara.edu.inmdpi.com |

| 4-methylbenzoic acid | α-amylase inhibition | IC₅₀ | 52.35 ± 3.31 mM | mdpi.com |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Antiproliferative (LN-229 cancer cell line) | IC₅₀ | 0.77 µM | mdpi.com |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Antimicrobial (MRSA) | MIC | 3.91 µg/mL | mdpi.com |

Correlation of Structural Variations with Modulated Biological Responses

A clear correlation exists between the structural features of dihydroxybenzoic acid derivatives and their resulting biological activities. The number and position of hydroxyl groups, as well as the presence of other substituents, are key factors.

For α-amylase inhibition by benzoic acid derivatives, a hydroxyl group at the 2-position of the benzene ring was found to have a positive effect on inhibitory activity. chitkara.edu.inmdpi.com Conversely, hydroxylation at the 5-position and methoxylation at the 2-position had a negative effect. chitkara.edu.inmdpi.com This suggests that the specific placement of hydrogen-bonding groups is crucial for effective interaction with the enzyme's active site. The introduction of a methyl group on the benzene ring did not show a significant effect on the inhibition of α-amylase. chitkara.edu.in

In the context of antimicrobial activity, studies on various benzoic acid derivatives have shown that electron-withdrawing groups can enhance activity. chitkara.edu.in For example, in a series of p-amino benzoic acid derivatives, a bromo-substituted compound showed increased antimicrobial effects. chitkara.edu.in The type of linkage to the benzoic acid core is also critical; as noted, Schiff base derivatives of p-hydroxybenzoic acid demonstrated greater antimicrobial potential than the corresponding esters. thieme-connect.de

These findings collectively demonstrate that the biological response of compounds related to 3,5-Dihydroxy-4-methylbenzoic acid can be finely tuned through strategic structural modifications. The insights gained from SAR and computational studies provide a rational basis for the design of new analogs with enhanced and specific biological activities.

Advanced Characterization and Structural Analysis of the Compound and Its Hydrate

Crystallographic Studies of 3,5-Dihydroxy-4-methylbenzoic Acid; Hydrate (B1144303)

Crystallographic techniques are indispensable for understanding the three-dimensional structure of crystalline solids at the atomic level. For 3,5-Dihydroxy-4-methylbenzoic acid and its hydrates, these studies reveal the precise spatial arrangement of the molecules, the geometry of intermolecular interactions, and the role of water molecules in the crystal lattice.

While the existence of a hemihydrate of 3,5-Dihydroxy-4-methylbenzoic acid is noted in commercial products sigmaaldrich.com, detailed crystallographic data from single-crystal X-ray diffraction studies for the hydrate form are not widely available in the surveyed literature. Such a study would be essential to confirm the stoichiometry of hydration, the conformation of the benzoic acid molecule, and the intricate network of hydrogen bonds involving the carboxylic acid, hydroxyl groups, and the water molecules of hydration.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical properties. A related phenomenon, pseudopolymorphism, occurs when different crystal forms arise from the incorporation of solvent molecules (in this case, water) into the crystal lattice, forming hydrates.

The existence of 3,5-Dihydroxy-4-methylbenzoic acid in both anhydrous and hydrated forms (such as a hemihydrate) is an example of pseudopolymorphism. sigmaaldrich.comchemsrc.com Investigating these forms is critical as the presence and stoichiometry of water can significantly influence properties like stability and solubility. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are typically employed to identify and characterize different polymorphic and pseudopolymorphic forms. For instance, studies on other benzoic acid derivatives have successfully characterized multiple conformational polymorphs, highlighting how subtle changes in molecular arrangement can lead to different crystal packing. nih.gov

3,5-Dihydroxy-4-methylbenzoic acid, with its carboxylic acid and two phenolic hydroxyl groups, is an excellent candidate for forming co-crystals. Co-crystallization involves combining the target molecule with another compound (a co-former) in a specific stoichiometric ratio to create a new, unique crystalline solid. These components are held together in the crystal lattice by non-covalent interactions, primarily hydrogen bonds.

The carboxylic acid group can form robust hydrogen-bonded synthons, such as the well-known acid-pyridine or acid-amide synthons. nih.gov The hydroxyl groups provide additional sites for hydrogen bonding, enabling the formation of extended supramolecular assemblies. Research on other substituted benzoic acids demonstrates that combining hydrogen bonds with other interactions, like halogen bonds, can lead to the predictable construction of complex 1-D and 2-D solid-state networks. nih.govnih.gov Such studies on 3,5-Dihydroxy-4-methylbenzoic acid could yield novel materials with tailored physical properties.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are fundamental tools for elucidating molecular structure and assessing the purity of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the electronic environment of atoms and the vibrational modes of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3,5-Dihydroxy-4-methylbenzoic acid, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxyl groups.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. nih.gov The spectrum would show separate signals for the methyl carbon, the carboxyl carbon, and the distinct carbons of the aromatic ring.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. This helps in the unambiguous assignment of all signals and confirms the molecular structure.

While specific, fully assigned spectra for 3,5-Dihydroxy-4-methylbenzoic acid hydrate are not detailed in all public databases, the expected chemical shifts can be predicted based on its structure and data from similar compounds. researchgate.netchemicalbook.com

Table 1: Predicted NMR Data for 3,5-Dihydroxy-4-methylbenzoic Acid

| Nucleus | Predicted Chemical Shift (δ) in ppm | Description of Signal |

|---|---|---|

| ¹H NMR | ~2.1 | Singlet, 3H (Methyl group, -CH₃) |

| ~7.0 | Singlet, 2H (Aromatic protons, Ar-H) | |

| ~9.5 | Broad Singlet, 2H (Phenolic protons, -OH) | |

| ~12.5 | Broad Singlet, 1H (Carboxylic acid proton, -COOH) | |

| ¹³C NMR | ~15-20 | Methyl carbon (-CH₃) |

| ~110-115 | Aromatic C-H carbons | |

| ~120-125 | Aromatic C-CH₃ carbon | |

| ~155-160 | Aromatic C-OH carbons |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a compound. nih.gov

IR Spectroscopy: In the IR spectrum of 3,5-Dihydroxy-4-methylbenzoic acid, characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid (a very broad band) and the phenolic groups. A strong absorption corresponding to the C=O (carbonyl) stretching of the carboxylic acid would also be prominent. Other bands would correspond to C-O stretching and aromatic C-H and C=C vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be highly characteristic of the substitution pattern.

The presence of water of hydration would be observable as a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3500 cm⁻¹.

Table 2: Characteristic IR/Raman Vibrational Frequencies for 3,5-Dihydroxy-4-methylbenzoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) | Weak |

| Phenol | O-H Stretch | 3200-3600 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1680-1710 (strong) | Moderate |

| Aromatic Ring | C=C Stretch | 1450-1600 (multiple bands) | Strong |

| Carboxylic Acid/Phenol | C-O Stretch | 1210-1320 | Moderate |

Note: These are typical ranges and the exact positions can be influenced by hydrogen bonding and the crystalline state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within 3,5-Dihydroxy-4-methylbenzoic acid. The presence of the benzoic acid core, which is a conjugated system, along with hydroxyl and methyl auxochromes, gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are π → π* and n → π* transitions. libretexts.org The π → π* transitions, which are typically of high intensity, originate from the promotion of electrons from the π bonding orbitals of the aromatic ring and carboxyl group to the antibonding π* orbitals. libretexts.org The n → π* transitions, which are generally less intense, involve the excitation of non-bonding electrons from the oxygen atoms of the hydroxyl and carboxyl groups to the antibonding π* orbitals. libretexts.org

While specific high-resolution spectral data for the 4-methyl derivative is not widely published, data for the closely related 3,5-dihydroxybenzoic acid shows distinct absorption maxima (λmax) at approximately 208 nm, 250 nm, and 308 nm when measured in an acidic mobile phase. sielc.com Benzoic acid derivatives, in general, exhibit three characteristic absorption bands around 190 nm, 230 nm, and 280 nm. researchgate.net The exact position and intensity of these peaks for 3,5-Dihydroxy-4-methylbenzoic acid can be influenced by factors such as solvent polarity and pH, which can alter the ionization state of the carboxylic acid and phenolic hydroxyl groups. sielc.comacademie-sciences.fr For analytical purposes, such as detection in HPLC, a wavelength corresponding to one of the absorption maxima, for instance 250 nm, is often selected for optimal sensitivity. sielc.comsielc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and probing the structure of 3,5-Dihydroxy-4-methylbenzoic acid through fragmentation analysis. The anhydrous form of the compound has a molecular formula of C₈H₈O₄ and a monoisotopic mass of 168.04225 Da. uni.lunih.gov The commonly available hemihydrate form has a formula of C₈H₈O₄ · 0.5H₂O and a molecular weight of approximately 177.15 g/mol . sigmaaldrich.com

In high-resolution mass spectrometry, the compound can be observed as various adducts in both positive and negative ionization modes. The predicted mass-to-charge ratios (m/z) for common adducts provide confirmation of the compound's identity.

Table 1: Predicted m/z Values for Adducts of 3,5-Dihydroxy-4-methylbenzoic Acid

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.04953 |

| [M+Na]⁺ | 191.03147 |

| [M+K]⁺ | 207.00541 |

| [M-H]⁻ | 167.03497 |

Data sourced from PubChemLite. uni.lu

Electron ionization (EI) or collision-induced dissociation (CID) techniques are used to fragment the molecule. As a carboxylic acid, 3,5-Dihydroxy-4-methylbenzoic acid exhibits characteristic fragmentation patterns. libretexts.org Common fragmentation pathways include the neutral loss of water (H₂O, 18 Da), the loss of the hydroxyl group (-OH, 17 Da), and the loss of the entire carboxyl group (-COOH, 45 Da), which are prominent in short-chain carboxylic acids. libretexts.org

Chromatographic Methods for Research Applications